molecular formula C8H9N5 B11916892 (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11916892
M. Wt: 175.19 g/mol
InChI Key: UJGISNULPUSZHT-UHFFFAOYSA-N
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Description

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine typically involves the condensation of pyrazin-2-amine with an appropriate imidazole derivative. One common method includes the use of TiCl4 as a catalyst in a one-pot reaction . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine or imidazole rings.

Scientific Research Applications

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor modulator, it can enhance or inhibit the activity of GABA receptors, leading to various physiological effects . Additionally, its interaction with enzymes can result in the inhibition or activation of specific biochemical pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific combination of pyrazine and imidazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

(5-pyrazin-2-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C8H9N5/c9-3-8-12-5-7(13-8)6-4-10-1-2-11-6/h1-2,4-5H,3,9H2,(H,12,13)

InChI Key

UJGISNULPUSZHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CN=C(N2)CN

Origin of Product

United States

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